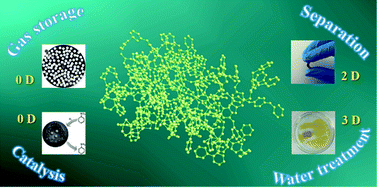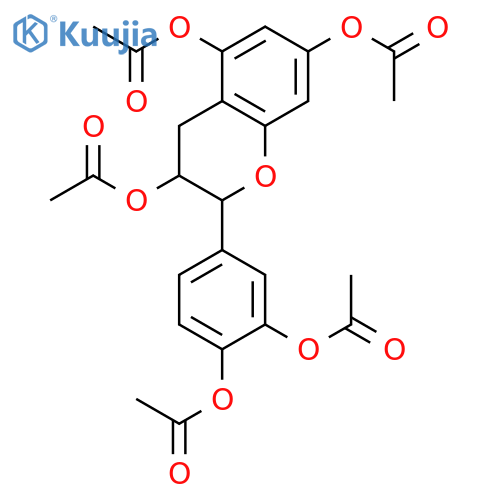Hypercrosslinked porous polymer materials: design, synthesis, and applications
Chemical Society Reviews Pub Date: 2017-02-22 DOI: 10.1039/C6CS00851H
Abstract
Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials initially reported by Davankov, and have received an increasing level of research interest. In recent years, HCPs have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions. Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yielded a well-developed polymer framework with an adjusted porous topology. Post fabrication of the as developed network facilitates the incorporation of various chemical functionalities that may lead to interesting properties and enhance the selection toward a specific application. To date, numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies. The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities. In this review, we describe not only the basic synthetic principles and strategies of HCPs, but also the advancements in the structural and morphological study as well as the frontiers of potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing etc.

Recommended Literature
- [1] Effective tumor-targeted delivery of etoposide using chitosan nanoparticles conjugated with folic acid and sulfobetaine methacrylate†
- [2] Nanostructured copper molybdates as promising bifunctional electrocatalysts for overall water splitting and CO2 reduction†
- [3] A novel Sc3+-containing fluoride host material for down- and up-conversion luminescence†
- [4] Effect of the swelling degree on the non-isothermal dehydration kinetics of a poly(acrylic acid)-g-gelatine hydrogel
- [5] Cumulative author index
- [6] Pyramidalization/twisting of the amide functional group via remote steric congestion triggered by metal coordination†
- [7] The memristive effect as a novelty in drug monitoring†
- [8] Soft nanoparticles: nano ionic networks of associated ionic polymers†
- [9] Contents list
- [10] Contents list










